molecular formula C17H18N2O3 B5730597 N-[2-(acetylamino)phenyl]-2-(3-methylphenoxy)acetamide

N-[2-(acetylamino)phenyl]-2-(3-methylphenoxy)acetamide

Cat. No.: B5730597
M. Wt: 298.34 g/mol
InChI Key: PYUGBJDPKOJAFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(acetylamino)phenyl]-2-(3-methylphenoxy)acetamide is a chemical compound known for its potential applications in medicinal chemistry. It is characterized by the presence of an acetylamino group attached to a phenyl ring, and a phenoxyacetamide moiety. This compound has been studied for its biological activities, particularly in inhibiting osteoclast differentiation and protecting against osteoporosis .

Preparation Methods

The synthesis of N-[2-(acetylamino)phenyl]-2-(3-methylphenoxy)acetamide typically involves the reaction of 2-(3-methylphenoxy)acetic acid with 2-aminophenylacetamide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

N-[2-(acetylamino)phenyl]-2-(3-methylphenoxy)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[2-(acetylamino)phenyl]-2-(3-methylphenoxy)acetamide has been extensively studied for its applications in various fields:

Mechanism of Action

The mechanism of action of N-[2-(acetylamino)phenyl]-2-(3-methylphenoxy)acetamide involves the inhibition of osteoclast differentiation. It downregulates the expression of osteoclast-specific markers such as c-Fos, NFATc1, DC-STAMP, cathepsin K, and MMP-9 at both the transcript and protein levels. This leads to a decrease in bone resorption and actin ring formation, ultimately protecting against bone loss .

Comparison with Similar Compounds

N-[2-(acetylamino)phenyl]-2-(3-methylphenoxy)acetamide can be compared with similar compounds such as:

Properties

IUPAC Name

N-(2-acetamidophenyl)-2-(3-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-12-6-5-7-14(10-12)22-11-17(21)19-16-9-4-3-8-15(16)18-13(2)20/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYUGBJDPKOJAFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC=C2NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.